![molecular formula C13H7Cl3N2O3S B1662983 2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-YL)benzenesulfonamide CAS No. 883973-99-7](/img/structure/B1662983.png)
2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-YL)benzenesulfonamide
Overview
Description
This compound belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . The chemical formula is C13H7Cl3N2O3S .
Molecular Structure Analysis
The molecular mass of the compound is 377.630 g·mol−1 . The compound has a dipole moment of 2.70 ± 1.08 D . The molecule has a volume of 361.23 Å3 and a surface area of 308.43 Å2 .Physical And Chemical Properties Analysis
The compound has a heat of formation of -260.2 ± 16.7 kJ·mol−1 . The HOMO energy is -9.27 ± 0.55 eV and the LUMO energy is -1.37 ± eV .Scientific Research Applications
Gluconeogenesis Regulation:
Antimicrobial Activity:
- Derivatives: Electron-withdrawing groups (e.g., compounds 13, 16, 19, and 20) improved antimicrobial activity against pathogens such as Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi, and Aspergillus niger .
Cytotoxic Effects on Cancer Cells:
- Activity: Showed significant inhibition of lung, breast, and colon cancer cell growth (IC50: 51–54 μM) and moderate cytotoxicity against cervical cancer cells (IC50: 102.02 μM) .
Molecular Docking Studies:
For a visual representation of the molecule, you can explore the interactive 3D depiction here . If you need further details or have additional questions, feel free to ask! 😊
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-YL)benzenesulfonamide is Fructose-1,6-bisphosphatase 1 . This enzyme plays a crucial role in the gluconeogenesis pathway, which is the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates.
Mode of Action
It is known to interact with its target, fructose-1,6-bisphosphatase 1 . The interaction between the compound and its target may result in changes to the enzyme’s activity, potentially influencing the gluconeogenesis pathway.
properties
IUPAC Name |
2,5-dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3N2O3S/c14-7-2-4-11-10(5-7)17-13(21-11)18-22(19,20)12-6-8(15)1-3-9(12)16/h1-6H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXZHFCBNFFHRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-YL)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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